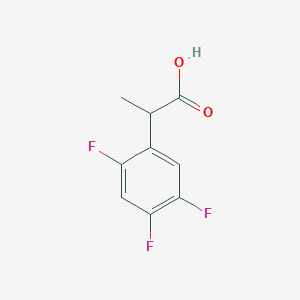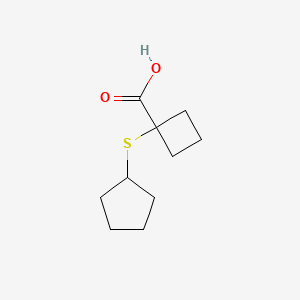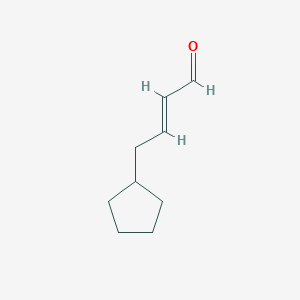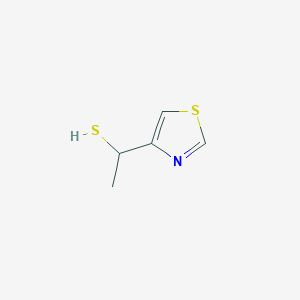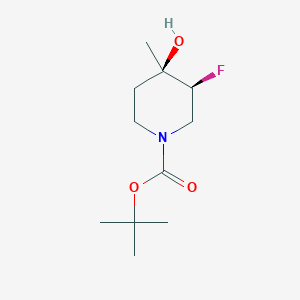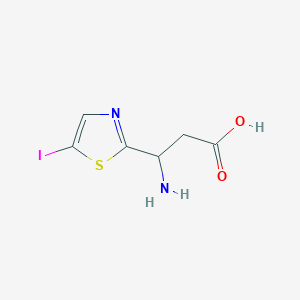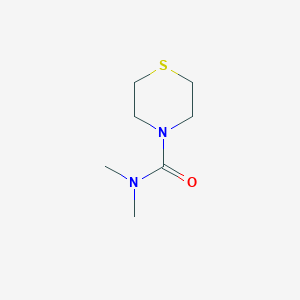
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is a cyclopropane derivative characterized by the presence of bromomethyl and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane typically involves the bromination of a suitable precursor. One common method involves the reaction of a difluorocyclopropane derivative with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-(Bromomethyl)-1,1-difluorocyclopropane involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The difluoromethyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to interact with hydrophobic environments and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(Bromomethyl)tetrahydrofuran
- (2S)-2-(Bromomethyl)morpholine-4-carboxylate
- (2S)-2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate
Uniqueness
(2S)-2-(Bromomethyl)-1,1-difluorocyclopropane is unique due to the presence of both bromomethyl and difluoromethyl groups on a cyclopropane ring. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H5BrF2 |
|---|---|
Poids moléculaire |
170.98 g/mol |
Nom IUPAC |
(2S)-2-(bromomethyl)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2/t3-/m1/s1 |
Clé InChI |
TUDJNSKRXIUOAJ-GSVOUGTGSA-N |
SMILES isomérique |
C1[C@@H](C1(F)F)CBr |
SMILES canonique |
C1C(C1(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




